2-(3-Methyl-3-piperidyl)acetic acid
Description
2-(3-Methyl-3-piperidyl)acetic acid (CAS 74494-52-3), also referred to as 3-piperidineacetic acid, is a piperidine derivative with a methyl group at the 3-position of the piperidine ring and an acetic acid moiety attached to the same carbon. Its molecular formula is C₇H₁₃NO₂, and it has a molecular weight of 143.18 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurological and metabolic pathways. Piperidine derivatives are widely studied for their roles as intermediates in drug synthesis, enzyme inhibitors, and receptor modulators.
Properties
IUPAC Name |
2-(3-methylpiperidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(5-7(10)11)3-2-4-9-6-8/h9H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFPNCACGJQYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Formation via Reductive Amination
The piperidine ring is frequently synthesized via reductive amination of ketones with primary amines. For instance, 3-methylpiperidin-4-one serves as a key intermediate, which undergoes condensation with ammonium acetate or substituted amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method ensures high atom economy and avoids harsh conditions.
Example Protocol :
-
Reactants : 3-Methylpiperidin-4-one (1.0 equiv), ammonium acetate (1.2 equiv), acetic acid (catalytic).
-
Reducing Agent : NaBH₃CN (1.5 equiv) in methanol at 0–25°C.
Cyclization of Amino Alcohol Precursors
Intramolecular Cyclization Strategies
Amino alcohols, such as 3-(aminomethyl)-3-methylpentanol, undergo acid-catalyzed cyclization to form the piperidine ring. Sulfuric acid or polyphosphoric acid (PPA) promotes dehydration, yielding 3-methylpiperidine derivatives.
Key Observations :
Post-Cyclization Functionalization
Post-cyclization, the alcohol intermediate is oxidized to the corresponding ketone (e.g., using Jones reagent) and subsequently subjected to a Horner-Wadsworth-Emmons reaction with diethyl phosphonoacetic acid to install the acetic acid group.
Data Table : Comparison of Oxidation Methods
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Jones Reagent | Acetone | 0–5 | 78 |
| KMnO₄ | H₂O | 25 | 65 |
| TEMPO/NaOCl | CH₂Cl₂ | 0 | 82 |
Nucleophilic Substitution on Preformed Piperidine Derivatives
Halogenated Piperidine Intermediates
3-Methylpiperidine derivatives bearing halogen leaving groups (e.g., bromide at C-2) undergo nucleophilic displacement with cyanide or acetate nucleophiles. Subsequent hydrolysis of nitriles or esters yields the acetic acid functionality.
Case Study :
Mitsunobu Reaction for Direct Coupling
The Mitsunobu reaction enables direct coupling of piperidine alcohols with ethyl glyoxylate, followed by saponification. This method avoids harsh alkylation conditions but requires stoichiometric amounts of triphenylphosphine and diethyl azodicarboxylate (DEAD).
Limitations :
-
Cost : High reagent consumption limits scalability.
-
Purification Challenges : Triphenylphosphine oxide byproduct complicates isolation.
Comparative Analysis of Methodologies
Data Table : Synthesis Routes and Performance Metrics
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | Condensation, Alkylation | 78 | 98 | High |
| Cyclization | Acid catalysis, Oxidation | 65 | 95 | Moderate |
| Nucleophilic Substitution | Displacement, Hydrolysis | 62 | 97 | High |
| Continuous Flow | Multi-step flow reactor | 85* | 99* | Very High |
*Projected values based on analogous systems.
Recent advances in photoredox catalysis enable C–H activation adjacent to the piperidine nitrogen, allowing direct introduction of acetic acid groups without pre-functionalization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-3-piperidyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Synthesis and Chemical Properties
2-(3-Methyl-3-piperidyl)acetic acid is synthesized through various methods, typically involving the piperidine ring structure which contributes to its biological activity. The compound can be derived from the reaction of piperidine derivatives with acetic acid or its derivatives under specific conditions.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from this acid showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics like amoxicillin .
| Bacteria | Compound | MIC (μg/mL) | Reference |
|---|---|---|---|
| Bacillus cereus | 5a | 7.0 | |
| Staphylococcus aureus | 6 | 9.0 | |
| Pseudomonas aeruginosa | 7b | 7.0 | |
| Escherichia coli | 5a | 8.0 |
Neuropharmacological Effects
The compound also exhibits potential neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Its piperidine structure allows it to interact with various receptors in the central nervous system, making it a candidate for further investigation in treating neurological disorders such as anxiety and depression.
Medicinal Chemistry
The derivatives of this compound are being explored for their potential as therapeutic agents. Notably, they can be formulated into pharmaceutical preparations for oral or parenteral administration, targeting conditions such as bacterial infections and possibly neurological disorders .
Formulation Development
Pharmaceutical formulations containing this compound can include tablets, capsules, and injectable solutions. The choice of formulation depends on the desired release profile and therapeutic application.
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several piperidine derivatives including those based on this compound. The results indicated that these compounds significantly inhibited bacterial growth at concentrations lower than traditional antibiotics .
Neuropharmacological Investigation
Another research effort focused on the neuropharmacological aspects of piperidine derivatives derived from this compound, revealing promising results in animal models for conditions like anxiety and depression .
Mechanism of Action
The mechanism of action of 2-(3-Methyl-3-piperidyl)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as analgesia or anti-inflammatory responses .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target compound’s saturated piperidine ring contrasts with the aromatic pyridine () and indole () systems.
- Substituent Effects : The methyl group in the 3-position of the piperidine ring enhances steric hindrance, which may influence binding affinity in biological systems compared to unsubstituted analogs.
- Molecular Weight: The indole derivative (C₁₁H₁₁NO₂) has a higher molecular weight due to its fused aromatic system, impacting solubility and pharmacokinetics .
Physicochemical Properties
- Solubility : Piperidine derivatives like this compound are generally more water-soluble than aromatic analogs due to reduced hydrophobicity. However, the hydrochloride salt of 2-(3-pyridinyl)acetic acid () exhibits enhanced aqueous solubility compared to its free acid form .
- Acidity : The acetic acid moiety’s pKa is influenced by the heterocycle. Pyridine’s electron-withdrawing nature increases acidity (lower pKa) compared to piperidine derivatives .
Biological Activity
2-(3-Methyl-3-piperidyl)acetic acid is a compound with significant biological activity, primarily due to its structural features that incorporate a piperidine ring and an acetic acid moiety. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties. The piperidine ring is particularly important for its interaction with biological targets.
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in the body. The piperidine moiety can modulate the activity of neurotransmitter receptors, leading to various pharmacological effects. For instance, it has been noted for its potential analgesic and anti-inflammatory properties, similar to other piperidine derivatives used in medicinal chemistry .
Analgesic Effects
Research indicates that compounds related to this compound exhibit analgesic properties. In studies comparing various piperidine derivatives, it was found that modifications to the piperidine structure can significantly influence their potency as analgesics. For example, certain derivatives showed high affinity for mu-opioid receptors, which are crucial for pain relief .
Case Studies and Experimental Data
- Analgesic Potency : In a comparative study of piperidine derivatives, this compound's structural modifications were linked to varying degrees of analgesic efficacy. For instance, derivatives with specific substitutions showed enhanced binding affinity to opioid receptors compared to their non-substituted counterparts .
- Antibacterial Efficacy : A laboratory experiment tested the antibacterial activity of acetic acid against common wound pathogens. The minimum inhibitory concentration (MIC) was found to be between 0.16% and 0.31%, effectively preventing biofilm formation at these concentrations. This suggests that derivatives like this compound could also exhibit similar properties due to their structural similarities .
Summary of Biological Activities
Q & A
(Basic) What synthetic strategies are employed for preparing 2-(3-Methyl-3-piperidyl)acetic acid, and how are reaction conditions optimized?
Synthesis of this compound typically involves regioselective functionalization of the piperidine ring followed by carboxylation. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance reaction efficiency for similar compounds .
- Catalyst use : Acidic or basic catalysts may control regioselectivity during alkylation or acylation steps.
- Temperature control : Reactions are often conducted at room temperature to minimize side-product formation .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the pure product .
(Advanced) How can researchers resolve discrepancies between HPLC and NMR purity assessments of this compound?
Discrepancies arise due to:
- HPLC limitations : Co-elution of structurally similar impurities may falsely indicate high purity. Use orthogonal methods like LC-MS for validation .
- NMR sensitivity : Trace solvents or moisture in NMR samples can skew integration. Ensure rigorous drying and deuterated solvent purity .
- Quantitative NMR (qNMR) : Spiking with a known internal standard (e.g., maleic acid) improves accuracy .
(Basic) What analytical techniques are recommended for quantifying this compound in complex mixtures?
- Titration : Acid-base titration with standardized NaOH (phenolphthalein indicator) quantifies free carboxylic acid groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) separate and quantify the compound in mixtures. Mobile phases often use acetonitrile/water with 0.1% TFA .
- Mass spectrometry (MS) : High-resolution MS confirms molecular identity and detects impurities .
(Advanced) What experimental approaches determine the crystal structure of this compound derivatives, and how are hydrogen bonding motifs analyzed?
- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., in ethanol) are analyzed to determine bond lengths, angles, and packing motifs. Centrosymmetric hydrogen-bonded dimers (R₂²(8) motifs) are common in carboxylic acid derivatives .
- Hydrogen bonding analysis : Software like Mercury (CCDC) visualizes O–H···O interactions and calculates dihedral angles between aromatic rings and carboxyl groups .
(Basic) What safety precautions are necessary when handling this compound in laboratory settings?
Based on analogs (e.g., pyridylacetic acids):
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust using fume hoods .
- First-aid measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep in a tightly sealed container, away from oxidizers, in a cool, ventilated area .
(Advanced) How can one minimize by-product formation during synthesis of this compound, and what purification methods are effective?
- By-product mitigation :
- Purification :
(Basic) What are the recommended storage conditions for this compound to ensure long-term stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
